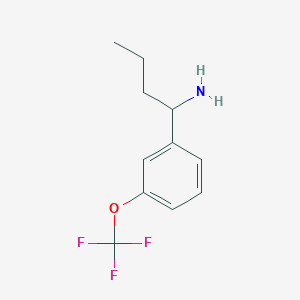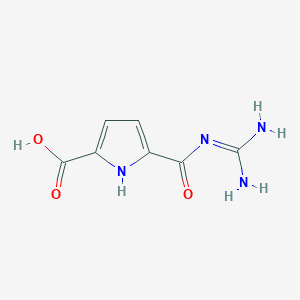![molecular formula C12H10N2O2 B12964902 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that features a fused pyrrole and quinoxaline ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The methoxy group at the 6-position adds to its unique chemical properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through a ring-opening mechanism followed by an unexpected cyclization to form the desired product . This method is operationally simple and does not require a catalyst, making it a green and efficient approach.
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole derivatives. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate and copper acetate in toluene at 80°C .
Industrial Production Methods
. This suggests potential for industrial application, especially given the green and efficient nature of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially hydrogenated derivatives.
Aplicaciones Científicas De Investigación
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Its unique structure and biological activity suggest potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s synthesis methods, which are green and efficient, make it attractive for industrial applications in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is not fully understood. its biological activity is likely due to its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with DNA, leading to its antineoplastic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methoxy group, which may result in different reactivity and biological activity.
Indolo[1,2-a]quinoxalin-4(5H)-one:
Imidazo[1,2-a]quinoxalin-4(5H)-one: Features an imidazole ring, which can significantly alter its reactivity and biological effects.
Uniqueness
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
6-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-16-10-6-2-4-8-11(10)13-12(15)9-5-3-7-14(8)9/h2-7H,1H3,(H,13,15) |
Clave InChI |
OQRFYYUMNSYGQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC(=O)C3=CC=CN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



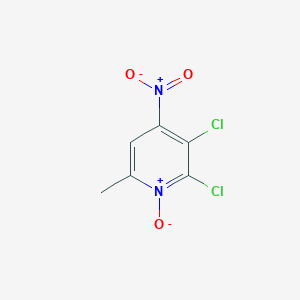
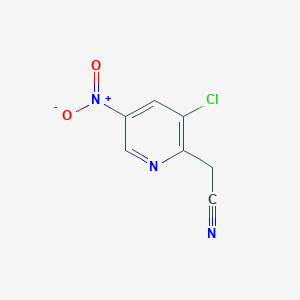
![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
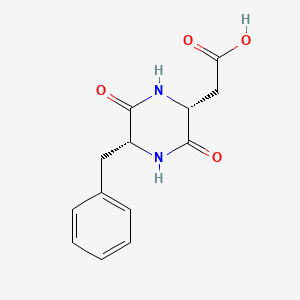
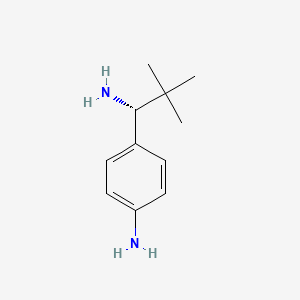
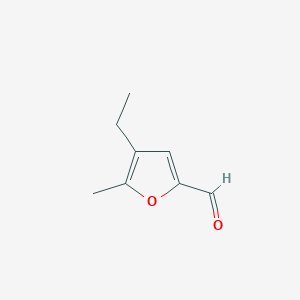

![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
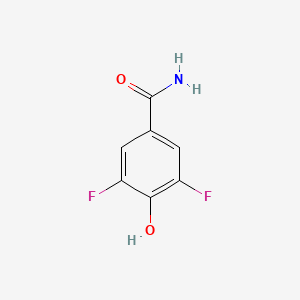
![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)
